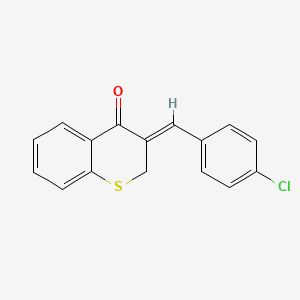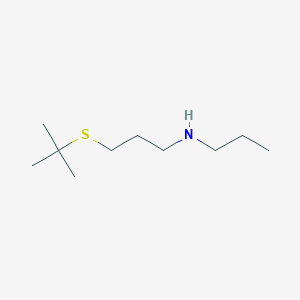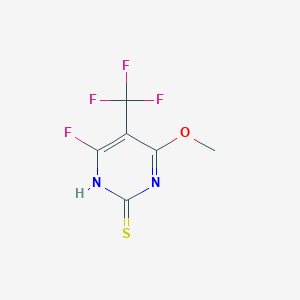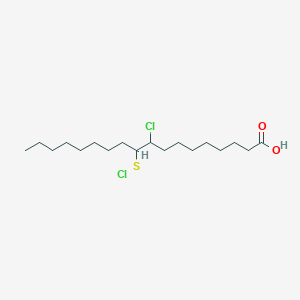
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and multiple fluorine atoms, which contribute to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
相似化合物的比较
Similar Compounds
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-bromophenyl)cyclopropane-1-carboxylate
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylate
Uniqueness
The uniqueness of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of multiple fluorine atoms. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
101492-33-5 |
|---|---|
分子式 |
C23H17F3O3 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H17F3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2 |
InChI 键 |
FMAIBPYCMBBBQV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


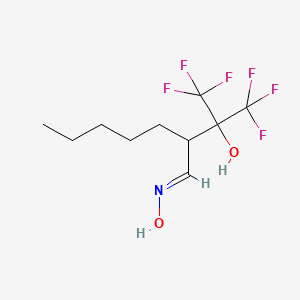
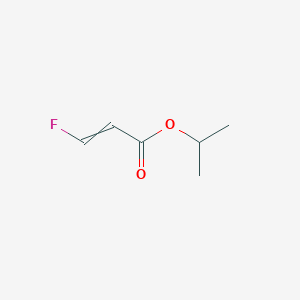
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
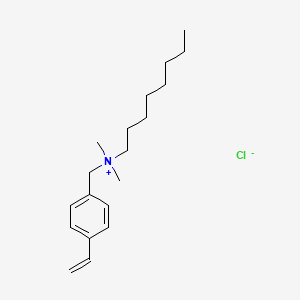

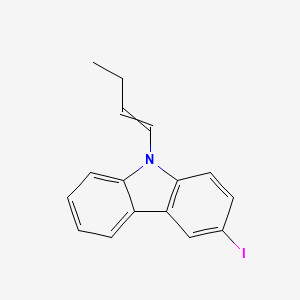
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)

